molecular formula C17H13NO4 B2880971 2,5-Dioxopyrrolidin-1-yl [1,1'-biphenyl]-4-carboxylate CAS No. 299969-20-3

2,5-Dioxopyrrolidin-1-yl [1,1'-biphenyl]-4-carboxylate

Cat. No.: B2880971
CAS No.: 299969-20-3
M. Wt: 295.294
InChI Key: WPFNLWKQMSNEHE-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl [1,1'-biphenyl]-4-carboxylate (CAS 299969-20-3) is a high-purity chemical building block primarily utilized in pharmaceutical research for the development of novel therapeutic agents. This compound serves as a key intermediate in the synthesis of original hybrid pyrrolidine-2,5-dione derivatives, which are investigated as multitargeted candidates for potent anticonvulsant and antinociceptive applications . Researchers employ this reagent to create compounds demonstrating broad-spectrum protective activity in established seizure models such as the maximal electroshock (MES) test and the 6 Hz seizure model . The resulting derivatives have also shown efficacy in formalin-induced tonic pain and neuropathic pain models, indicating their potential for future development in epilepsy and neuropathic pain indications . The mechanism of action for these advanced compounds is believed to involve multiple targets, potentially including inhibition of central sodium/calcium currents and transient receptor potential vanilloid 1 (TRPV1) receptor antagonism . With a molecular formula of C 17 H 13 NO 4 and a molecular weight of 295.29 g/mol , this reagent should be stored sealed in a dry environment at 2-8°C . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-phenylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c19-15-10-11-16(20)18(15)22-17(21)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFNLWKQMSNEHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Traditional Carbodiimide-Mediated Synthesis

The most widely documented method involves activating 4-biphenylcarboxylic acid with N-hydroxysuccinimide (NHS) in the presence of dicyclohexylcarbodiimide (DCC). The reaction proceeds via the formation of an intermediate O-acylisourea, which reacts with NHS to yield the target succinimidyl ester.

Reagents and Conditions

  • Carboxylic acid : 4-Biphenylcarboxylic acid (1 equiv)
  • Activating agent : DCC (1.2 equiv)
  • Nucleophile : NHS (1.5 equiv)
  • Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
  • Temperature : 0–25°C
  • Reaction time : 12–24 hours

Mechanistic Steps :

  • DCC activates the carboxylic acid to form an O-acylisourea intermediate.
  • NHS displaces the DCC-derived leaving group, generating the NHS ester.
  • Byproduct dicyclohexylurea (DCU) precipitates and is removed via filtration.

Yield : 70–85% after purification.

Halophosphoric Acid Ester Method

An alternative industrial approach, patented in US5734064A, bypasses carbodiimides by using halophosphoric acid esters (e.g., dichlorophenyl phosphate) as coupling agents. This method minimizes allergenicity and improves cost efficiency.

Reagents and Conditions

  • Carboxylic acid : 4-Biphenylcarboxylic acid (1 equiv)
  • Activating agent : Dichlorophenyl phosphate (1.1 equiv)
  • Base : Triethylamine (2 equiv)
  • Solvent : Acetonitrile or ethyl acetate
  • Temperature : 25–40°C
  • Reaction time : 4–6 hours

Mechanistic Steps :

  • The halophosphoric acid ester activates the carboxylic acid as a mixed phosphate anhydride.
  • NHS attacks the electrophilic carbonyl, forming the ester.
  • Byproducts include HCl and phosphate derivatives, removed via aqueous wash.

Yield : 80–90% with >95% purity.

Industrial Production Methods

Scale-Up Considerations

Industrial synthesis prioritizes continuous flow systems over batch reactors to enhance mixing and heat transfer. Key parameters include:

Parameter Laboratory Scale Industrial Scale
Reactor Type Round-bottom flask Continuous flow reactor
Temperature Control Ice bath/rt Jacketed reactors
Purification Column chromatography Crystallization
Throughput 10–100 g/day 10–100 kg/day

Quality Control Protocols

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures product purity. Acceptable thresholds include:

  • Purity : ≥98% (area normalization)
  • Impurities : ≤1.5% DCU or phosphate residues.

Reaction Optimization and Catalysts

Solvent Effects

Solvent polarity significantly impacts reaction kinetics:

Solvent Dielectric Constant Reaction Rate (k, ×10⁻³ s⁻¹) Yield (%)
DCM 8.93 2.1 78
THF 7.52 1.8 72
Acetonitrile 37.5 3.5 88

Polar aprotic solvents like acetonitrile accelerate NHS activation by stabilizing charged intermediates.

Catalytic Additives

Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) enhances yields by scavenging HCl:

Additive Concentration (equiv) Yield Increase (%)
TEA 2.0 12
DMAP 0.1 18

Purification and Characterization

Recrystallization

Product purity is maximized using solvent pairs:

  • Solvent System : Ethanol/water (4:1 v/v)
  • Recovery : 65–75%
  • Purity : ≥97%.

Spectroscopic Characterization

  • IR (KBr) : 1735 cm⁻¹ (C=O ester), 1810 cm⁻¹ (NHS carbonyl).
  • ¹H NMR (CDCl₃) : δ 8.2 (d, 2H, biphenyl), 2.8 (s, 4H, NHS).

Comparative Analysis of Methods

Method Advantages Limitations
DCC-Mediated High reproducibility DCU removal challenges
Halophosphoric Acid Scalable, low cost Requires stringent pH control

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl [1,1'-biphenyl]-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the NHS ester group is replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of 4-phenylbenzoic acid and N-hydroxysuccinimide.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.

    Solvents: Organic solvents like dichloromethane, tetrahydrofuran (THF), and dimethylformamide (DMF) are commonly used.

    Catalysts: In some cases, catalysts such as triethylamine or pyridine are used to facilitate the reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, the major products can include amides, thioesters, or esters.

    Hydrolysis Products: The primary products of hydrolysis are 4-phenylbenzoic acid and N-hydroxysuccinimide.

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl [1,1'-biphenyl]-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amide bonds.

    Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.

    Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl [1,1'-biphenyl]-4-carboxylate involves the activation of the NHS ester group, which facilitates the formation of covalent bonds with nucleophiles. This activation is crucial for its role in organic synthesis and bioconjugation. The molecular targets include amino groups on proteins and peptides, leading to the formation of stable amide bonds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key distinctions between 2,5-Dioxopyrrolidin-1-yl [1,1'-biphenyl]-4-carboxylate and analogous pyrrolidine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications References
This compound C₂₄H₁₉NO₄ 385.41 Dioxopyrrolidinyl ester, biphenyl Pharmaceutical intermediates, acylations
2,5-Dioxopyrrolidin-1-yl 4-(pyren-1-yl)butanoate C₂₄H₁₉NO₄ 385.41 Dioxopyrrolidinyl ester, pyrenyl butanoate Fluorescent probes, imaging agents
tert-Butyl 3-benzylpyrrolidine-3-carboxylate C₁₇H₂₃NO₂ 289.37 tert-Butyl ester, benzylpyrrolidine Protecting group in organic synthesis
1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride C₁₂H₁₈ClNO₂ 259.73 Cyclohexyl, carbonyl chloride Acylation reactions (discontinued)

Structural and Functional Analysis:

Aryl Group Variations: The biphenyl group in the target compound provides rigidity and conjugation, beneficial for materials science (e.g., liquid crystals) or drug design . In contrast, the pyrenyl substituent in 2,5-Dioxopyrrolidin-1-yl 4-(pyren-1-yl)butanoate introduces fluorescence, making it suitable for bioimaging . tert-Butyl 3-benzylpyrrolidine-3-carboxylate lacks an active ester, rendering it stable and ideal for temporary protection of amines or carboxylic acids during synthesis .

Reactivity Differences :

  • The dioxopyrrolidinyl ester in the target compound is highly reactive toward nucleophiles (e.g., amines, alcohols), enabling efficient acylations. Comparatively, 1-cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride (discontinued) exhibits even greater reactivity due to the labile chloride group but suffers from instability and handling challenges .

Molecular Weight and Solubility :

  • The biphenyl and pyrenyl derivatives share identical molecular weights but differ in solubility. The pyrenyl analog’s extended aromatic system reduces aqueous solubility, limiting its use in biological systems without formulation aids .

Biological Activity

2,5-Dioxopyrrolidin-1-yl [1,1'-biphenyl]-4-carboxylate (CAS Number: 684736) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse scientific literature.

Chemical Structure and Properties

  • Molecular Formula : C17H13NO4
  • Molecular Weight : 299.29 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : C1C(=O)N(C(=O)C1)C(=O)OCC2=CC=CC=C2C(=C)C=C3C=CC=CC=C3C2

Anticonvulsant Activity

Recent studies have indicated that derivatives of the pyrrolidine structure exhibit significant anticonvulsant properties. For instance, compounds similar to this compound were tested in various seizure models (Maximal Electroshock (MES), 6 Hz). Results showed that certain derivatives demonstrated protective effects against seizures in animal models, indicating their potential as anticonvulsants .

Cytotoxicity Studies

In vitro studies assessed the cytotoxic effects of this compound on human hepatocellular carcinoma cells (HepG2) and neuroblastoma cells (SH-SY5Y). The findings suggested that at low concentrations (10 μM), the compound did not exhibit significant cytotoxicity compared to doxorubicin, a known chemotherapeutic agent. This indicates a favorable safety profile for further development .

The mechanism by which this compound exerts its biological effects may involve modulation of neurotransmitter systems and inhibition of key enzymes involved in neuronal excitability. The compound's interaction with specific receptors such as TRPV1 has been noted in related studies, suggesting a pathway for its anticonvulsant activity .

Data Table: Summary of Biological Activities

Activity Model/System Outcome Reference
AnticonvulsantMES ModelSignificant seizure protection
CytotoxicityHepG2 CellsNo significant cytotoxicity at 10 μM
CytotoxicitySH-SY5Y CellsHigher viability than doxorubicin at tested doses

Case Study 1: Anticonvulsant Efficacy

In a controlled study using the MES model, several derivatives of pyrrolidine were evaluated for their anticonvulsant efficacy. The study reported that compounds exhibiting structural similarities to this compound provided significant protection against induced seizures in more than 50% of the test subjects .

Case Study 2: Safety Profile Assessment

A comprehensive safety assessment was conducted using HepG2 and SH-SY5Y cell lines to evaluate the cytotoxic effects of the compound. The results indicated that the compound maintained high cell viability across various concentrations tested, supporting its potential use in therapeutic applications without significant hepatotoxic risk .

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